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Introduction

Deuremidevir, also known by its development codes JT001 and VV116, is an orally
bioavailable nucleoside analog antiviral drug developed for the treatment of COVID-19.[1][2] It
IS a deuterated tri-isobutyrate prodrug of the remdesivir metabolite, GS-441524.[3][4] This
strategic modification enhances its pharmacokinetic profile, allowing for oral administration.[1]
This guide provides a detailed overview of the discovery, synthesis, mechanism of action, and
key preclinical and clinical data for deuremideuvir.

Discovery and Development Rationale

The development of deuremidevir was a direct response to the need for an effective, orally
administered antiviral agent to combat the SARS-CoV-2 pandemic.[5] Remdesivir, an
intravenously administered nucleotide prodrug, demonstrated antiviral activity but its route of
administration limited its use in outpatient settings.[6] The parent nucleoside of remdesivir, GS-
441524, shows potent antiviral activity but has poor oral bioavailability.

The discovery of deuremidevir was a collaborative effort involving several Chinese research
institutions, including the Shanghai Institute of Materia Medica, the Wuhan Institute of Virology,
and Junshi Biosciences.[1][2] The development strategy focused on modifying GS-441524 to
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improve its drug-like properties, specifically its oral bioavailability. This was achieved through
two key chemical modifications:

» Deuteration: A deuterium atom was introduced at the 7-position of the pyrrolotriazine base.[7]
This modification can slow down drug metabolism, a concept known as the kinetic isotope
effect, potentially leading to improved pharmacokinetic properties.[1]

e Prodrug Strategy: The hydroxyl groups of the ribose moiety were esterified with isobutyric
acid, creating a tri-isobutyrate ester prodrug.[6] This increases the lipophilicity of the
molecule, facilitating its absorption from the gastrointestinal tract. Once absorbed, these
ester groups are cleaved by endogenous esterases to release the active parent nucleoside.

This dual approach resulted in deuremidevir (VV116), an oral prodrug with significantly
improved bioavailability compared to its parent compound.[7]

Synthesis of Deuremidevir (VV116)

The synthesis of deuremidevir can be accomplished in a multi-step process starting from
commercially available precursors. The following is a general outline of the synthetic route
based on published literature.[8][9]

Synthesis of the Common Precursor

A common precursor for both remdesivir and deuremidevir can be synthesized from ribose. The
process involves the protection of the ribose hydroxyl groups, followed by oxidation and
subsequent introduction of a cyano group in a diastereoselective manner.[8]

Synthesis of the Deuterated Parent Nucleoside (X1)

The synthesis of the deuterated parent nucleoside involves the following key steps:[8][9]
 lodination: The purine analogue is iodinated at the C-7 position.

e Deuterium Introduction: A palladium-catalyzed reaction is used to introduce deuterium at the
C-7 position, replacing the iodine atom. Deuterium gas is utilized as the source of deuterium.
[91[10]

o Deprotection: The protecting groups on the ribose moiety are removed using a Lewis acid.
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Final Prodrug Synthesis

The final steps to yield deuremidevir are as follows:[8]
» Amine Protection: The primary amine on the purine base is protected.

 Esterification: The hydroxyl groups of the ribose are esterified using isobutyric anhydride or a
similar acylating agent under standard coupling conditions to form the triester.

o Deprotection and Salt Formation: The amine protecting group is removed, and the final
compound is converted to its hydrobromide salt to improve its stability and handling
properties.[8][10]

Mechanism of Action

Deuremidevir acts as an inhibitor of the viral RNA-dependent RNA polymerase (RdRp), an
essential enzyme for the replication of the SARS-CoV-2 virus.[2][6]

Mechanism of Action Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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